![molecular formula C11H16N2 B1268327 2-Benzylpiperazine CAS No. 84477-71-4](/img/structure/B1268327.png)
2-Benzylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzylpiperazine and related compounds involves several chemical strategies, including conventional multistep processes and one-pot, atom economy procedures. These methods are designed to maximize efficiency and reduce waste, adhering to the principles of green chemistry. The ability to functionalize the nitrogen atoms and the benzene ring of the piperazine moiety makes this compound a versatile building block for organic and organoelement synthesis. This versatility is crucial for the development of pharmacologically active heterocycles and other industrially important compounds (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).
Molecular Structure Analysis
This compound features a benzyl group attached to a piperazine ring. This structural motif is significant because it influences the compound's chemical reactivity and physical properties. The presence of the benzyl group can affect the electron distribution within the molecule, potentially altering its ability to interact with biological targets or participate in chemical reactions.
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including N-dealkylation, a process important in the metabolism of arylpiperazine derivatives. These derivatives are used in the treatment of several conditions, such as depression, psychosis, or anxiety. Understanding the metabolism and chemical behavior of this compound derivatives, including their conversion to 1-aryl-piperazines, is crucial for their application in medicinal chemistry (S. Caccia, 2007).
Scientific Research Applications
Neuropharmacological Research
2-Benzylpiperazine (BZP) has been the subject of neuropharmacological research due to its psychoactive properties. Studies have investigated its effects on dopamine and serotonin receptors, elucidating its rewarding properties and potential for abuse. For instance, Meririnne et al. (2006) explored its rewarding properties using the conditioned place preference method in rats, revealing its interaction with dopamine D1-like and serotonin3 receptors (Meririnne et al., 2006).
Comparative Neurotoxic Studies
BZP's neurotoxic effects, especially in comparison to other substances like benzoylpiperazine, have been a significant area of research. Katz et al. (2018) conducted a comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine in a dopaminergic human neuroblastoma cell line. This study provided insights into the mechanisms of neurotoxicity induced by BZP, contributing to our understanding of neuronal cell death processes (Katz et al., 2018).
Behavioral and Psychological Impact Studies
Research has also been conducted to understand BZP's effects on behavior and psychology. Herbert and Hughes (2009) compared the acute effects of 1-benzylpiperazine and methamphetamine on anxiety-related behavior in hooded rats, shedding light on potential similarities in the abuse and dependence risks of these substances (Herbert & Hughes, 2009).
Pharmacokinetics Research
The pharmacokinetics of BZP, such as its metabolism and excretion in humans, have been studied to understand its physiological effects and potential risks. Antia et al. (2009) measured human plasma concentrations of BZP to determine its pharmacokinetic profile, providing valuable data for clinical and forensic applications (Antia et al., 2009).
Legal and Regulatory Considerations
Research into BZP has also informed legal and regulatory considerations regarding its status as a recreational drug. A review by Johnstone et al. (2007) covered the neurological consequences and potential addictive properties of BZP, contributing to discussions on its legal status (Johnstone et al., 2007).
Mechanism of Action
Target of Action
2-Benzylpiperazine, often used as a recreational drug, primarily targets the serotonin reuptake transporter . It also interacts with numerous different receptors, resembling the effects of an amphetamine-type drug .
Mode of Action
This compound has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . It also has been shown to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline .
Biochemical Pathways
The primary biochemical pathway of this compound involves the inhibition of serotonin reuptake, leading to increased serotonin concentrations in the extracellular fluids . This results in enhanced activation of serotonin receptors, which can lead to various physiological effects such as increased heart rate and blood pressure .
Pharmacokinetics
It is known that the compound is metabolized by cytochrome p450, possibly involving the cyp2d6 iso-enzyme, and catechol-o-methyl-transferase (comt) . The bioavailability of this compound is currently unknown .
Result of Action
The action of this compound leads to a range of molecular and cellular effects. It induces oxidative stress, inhibits mitochondrial functions, and stimulates apoptosis . The statistically significant elevation of LDH levels, increased mitochondrial membrane potential, decreased ATP and increased ROS production, increased levels of DNA damage marker (8-OHdG) and activation of caspases: -3 and -9 imply the activation of mitochondrial proapoptotic pathways induced by this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-ingestion of ethanol increases the likelihood of adverse this compound-induced symptoms, but reduces the incidence of this compound seizures
Safety and Hazards
properties
IUPAC Name |
2-benzylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMXTLCKYLIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339831 | |
Record name | 2-Benzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84477-71-4 | |
Record name | 2-Benzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84477-71-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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